Cas no 10585-90-7 (1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)-)
10585-90-7 structure
Product Name:1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)-
CAS-nummer:10585-90-7
MF:C17H19NO
MW:253.338864564896
CID:145142
PubChem ID:25407
Update Time:2025-04-19
1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)-
- 2-(2,3-dihydro-1H-indol-2-yl)-3-phenylpropan-1-ol
- DTXSID80909764
- 2-INDOLINEETHANOL, beta-BENZYL-
- beta-Benzyl-2-indolineethanol
- 10585-90-7
-
- Inchi: 1S/C17H19NO/c19-12-15(10-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16(14)18-17/h1-9,15,17-19H,10-12H2
- InChI-sleutel: SNEACLOTUAXVQM-UHFFFAOYSA-N
- LACHT: OCC(CC1C=CC=CC=1)C1CC2C=CC=CC=2N1
Berekende eigenschappen
- Exacte massa: 253.14677
- Monoisotopische massa: 253.146664
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 274
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 32.3
- XLogP3: 3.5
Experimentele eigenschappen
- Dichtheid: 1.126
- Kookpunt: 442.3°C at 760 mmHg
- Vlampunt: 157.6°C
- Brekindex: 1.601
- PSA: 32.26
- LogboekP: 3.01240
1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)- Gerelateerde literatuur
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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